![molecular formula C9H17NO2 B14287807 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one CAS No. 113946-52-4](/img/structure/B14287807.png)
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one is an organic compound with a unique structure that includes both an amino group and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one typically involves the reaction of a suitable precursor with 4-hydroxybutylamine. One common method is the condensation reaction between 4-hydroxybutylamine and pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a period of time. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. After the reaction, the product is purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pent-3-en-2-one moiety can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amine.
Substitution: Formation of various substituted amines depending on the reagent used.
Applications De Recherche Scientifique
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutylamine: Shares the hydroxybutyl group but lacks the pent-3-en-2-one moiety.
Pent-3-en-2-one: Contains the enone structure but lacks the hydroxybutyl and amino groups.
Uniqueness
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions and properties.
Propriétés
Numéro CAS |
113946-52-4 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
4-(4-hydroxybutylamino)pent-3-en-2-one |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(2)12)10-5-3-4-6-11/h7,10-11H,3-6H2,1-2H3 |
Clé InChI |
PORKUHMQEWQOGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)NCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


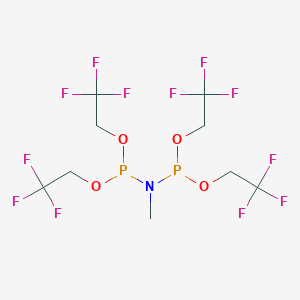
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

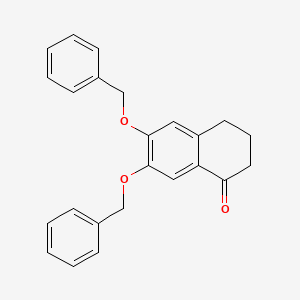
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
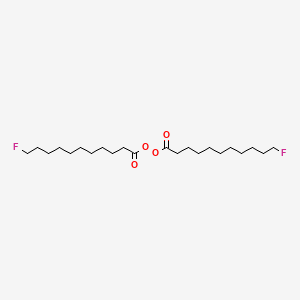
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)

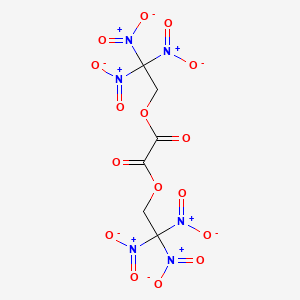
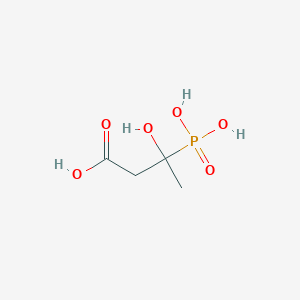

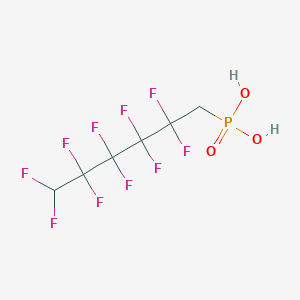
![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
